Butane-1,4-diyl bis[dibutyl(phosphinate)]
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Overview
Description
Butane-1,4-diyl bis[dibutyl(phosphinate)] is an organophosphorus compound with the molecular formula C20H44O4P2. It is known for its unique chemical structure, which includes two dibutyl phosphinate groups attached to a butane backbone. This compound is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis[dibutyl(phosphinate)] typically involves the reaction of butane-1,4-diol with dibutyl phosphinic chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of Dibutyl Phosphinic Chloride: Dibutyl phosphinic acid is reacted with thionyl chloride to form dibutyl phosphinic chloride.
Reaction with Butane-1,4-diol: The dibutyl phosphinic chloride is then reacted with butane-1,4-diol in the presence of a base such as pyridine to form butane-1,4-diyl bis[dibutyl(phosphinate)].
Industrial Production Methods
Industrial production of butane-1,4-diyl bis[dibutyl(phosphinate)] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis[dibutyl(phosphinate)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate groups to phosphine groups.
Substitution: The compound can undergo substitution reactions where the butyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphinates.
Scientific Research Applications
Butane-1,4-diyl bis[dibutyl(phosphinate)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential use in biological systems as a phosphorus source.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis[dibutyl(phosphinate)] involves its ability to form stable complexes with metal ions. The phosphinate groups can coordinate with metal ions, forming chelates that are stable under various conditions. This property is exploited in catalysis and other applications where stable metal complexes are required.
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(diphenylphosphine): Similar structure but with phenyl groups instead of butyl groups.
Butane-1,4-diyl bis(furan-2-carboxylate): Similar backbone but with furan carboxylate groups.
Uniqueness
Butane-1,4-diyl bis[dibutyl(phosphinate)] is unique due to its specific combination of butyl groups and phosphinate functionality. This combination provides distinct chemical properties, such as enhanced solubility in organic solvents and the ability to form stable metal complexes, which are not observed in similar compounds.
Properties
CAS No. |
4151-24-0 |
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Molecular Formula |
C20H44O4P2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1,4-bis(dibutylphosphoryloxy)butane |
InChI |
InChI=1S/C20H44O4P2/c1-5-9-17-25(21,18-10-6-2)23-15-13-14-16-24-26(22,19-11-7-3)20-12-8-4/h5-20H2,1-4H3 |
InChI Key |
TWWFLTQOKGFFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OCCCCOP(=O)(CCCC)CCCC |
Origin of Product |
United States |
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